molecular formula C9H11BrO B1600662 4-Bromo-2,3,6-trimethyl-phenol CAS No. 51857-41-1

4-Bromo-2,3,6-trimethyl-phenol

Cat. No.: B1600662
CAS No.: 51857-41-1
M. Wt: 215.09 g/mol
InChI Key: CNZUMQRUUPCHJR-UHFFFAOYSA-N
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Description

4-Bromo-2,3,6-trimethyl-phenol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Bromo-2,3,6-trimethyl-phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, this compound has been observed to affect cell proliferation and apoptosis in various cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain kinases, leading to downstream effects on cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function . For example, its interaction with membrane-bound transporters can affect its uptake and distribution in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall function . For instance, this compound may accumulate in the mitochondria, influencing mitochondrial function and energy metabolism.

Properties

IUPAC Name

4-bromo-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZUMQRUUPCHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445384
Record name 4-bromo-2,3,6-trimethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51857-41-1
Record name 4-bromo-2,3,6-trimethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,3,6-trimethylphenol (40 g; 0.294 mol) in DCM (600 ml) at ambient temperature was added a solution of bromine (16.6 ml; 0.294 mol) in DCM (300 ml) dropwise over 30 mins. Reaction stirred for a further 5 hrs at ambient temperature. A solution of 1M sodium sulfite (300 ml) was added. The layers were separated and the aq. layer extracted with DCM (150 ml). Organics combined, washed with half sat. brine (300 ml), dried (anh. MgSO4), filtered and the solvent evaporated to give a white solid (66.2 g; 105% Th.). 1H NMR (300 MHz, CDCl3), δ/ppm; 2.19 (3H, s, Ar—CH3), 2.22 (3H, s, Ar—CH3), 2.34 (3H, s, Ar—CH3), 7.18 (1H, s, Ar—H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

10 g (71 mmol) of 2,3,6-trimethylphenol are initially introduced in a solvent mixture consisting of 250 ml of dichloromethane and 190 ml of methanol, and 35.4 g (72 mmol) of tetrabutylammonium tribromide in 170 ml of dichloromethane and 130 ml of methanol are added. After 5 h at room temperature, the batch is evaporated in a rotary evaporator, and the residue remaining is taken up in MTB. The organic solution is washed three times with water, dried over sodium sulfate and evaporated in a rotary evaporator. The crystalline residue obtained is employed in the next step without further work-up.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.